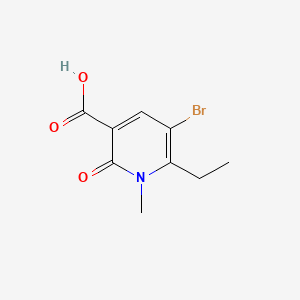
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxo derivatives with increased oxidation states.
Reduction Reactions: Products include alcohol derivatives with reduced carbonyl groups.
科学研究应用
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the ethyl group, which may affect its binding affinity and specificity.
5-Bromo-6-methyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic properties.
Uniqueness
The presence of both the bromine atom and the ethyl group in 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical and biological properties. This combination of functional groups enhances its reactivity and potential as a versatile compound in various scientific applications.
生物活性
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C10H10BrN1O3. Its structure includes a bromine atom at the 5th position, an ethyl group at the 6th position, and a methyl group at the 1st position of the pyridine ring. The carbonyl group is located at the 2nd position, making it a dihydropyridine derivative.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key areas of focus regarding its biological activity:
Antimicrobial Activity
Research has indicated that dihydropyridine derivatives exhibit antimicrobial properties. In one study, derivatives similar to 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine were evaluated against various bacterial strains. The results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria .
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using different cancer cell lines. The compound exhibited moderate cytotoxicity against HCT-15 colorectal cancer cells with an IC50 value reported around 9.24 µM. This suggests that it may have potential as an antineoplastic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine | HCT-15 | 9.24 ± 0.9 |
| Other Dihydropyridine Derivatives | HCT-15 | Various (e.g., 7.94 ± 1.6 for another derivative) |
The mechanism by which 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine exerts its effects involves interaction with specific molecular targets within cells. It is hypothesized to act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. For instance, docking studies suggest that it may interact with proteins related to apoptosis pathways, such as PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various dihydropyridine derivatives and evaluated their cytotoxicity against HCT-15 cells. The findings indicated that modifications to the structure significantly influenced their biological activity .
- In Silico Studies : Computational studies using density functional theory (DFT) have been employed to predict the interactions between these compounds and their molecular targets, providing insights into their potential effectiveness as therapeutic agents .
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
5-bromo-6-ethyl-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-3-7-6(10)4-5(9(13)14)8(12)11(7)2/h4H,3H2,1-2H3,(H,13,14) |
InChI 键 |
IHOBKSDYJIWRRE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















